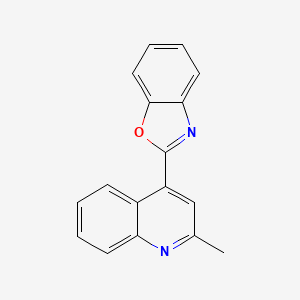

2-(2-Methylquinolin-4-yl)-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Methylquinolin-4-yl)-1,3-benzoxazole” is a compound that contains a benzoxazole ring fused with a 2-methylquinolin-4-yl group . The benzoxazole ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. In this case, those elements are carbon, nitrogen, and oxygen. The 2-methylquinolin-4-yl group is a type of quinoline, which is a class of compounds that have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of “2-(2-Methylquinolin-4-yl)-1,3-benzoxazole” would be characterized by the presence of a benzoxazole ring fused with a 2-methylquinolin-4-yl group. The benzoxazole ring consists of a benzene ring fused with an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 2-methylquinolin-4-yl group consists of a quinoline ring with a methyl group attached at the 2-position .

科学的研究の応用

Luminescence Modulation in Lanthanide Complexes : A study by Shavaleev et al. (2009) explored the use of benzoxazole-substituted 8-hydroxyquinolines as ligands in lanthanide complexes. These complexes showed notable near-infrared luminescence, which can be modulated by modifying the chromophore units in the ligands (Shavaleev et al., 2009).

Regioselectivity in C(sp3)-H Alkylation of Amines : Research by Lahm and Opatz (2014) identified the benzoxazole moiety as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This highlights its potential in organic synthesis (Lahm & Opatz, 2014).

Antimicrobial Activity of Triazole Derivatives : Sumangala et al. (2010) synthesized a series of 1,2,3-triazoles containing the quinoline moiety. These compounds displayed significant antimicrobial activity, demonstrating the potential of benzoxazole derivatives in developing new antimicrobial agents (Sumangala et al., 2010).

Antitumor Activity of Quinazolinone Analogs : Al-Suwaidan et al. (2016) studied 3-benzyl-substituted-4(3H)-quinazolinones, some of which showed significant antitumor activity. The study offers insights into the potential use of benzoxazole derivatives in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis and Antitumor Studies of Benzoxazolyl Hydrazones : Easmon et al. (2006) described the synthesis and antitumor activities of 2-benzoxazolylhydrazones. These compounds were effective inhibitors of leukemia, colon, and ovarian cancer cells, suggesting their potential in cancer treatment (Easmon et al., 2006).

Corrosion Inhibition Properties of Benzoxazoles : Kadhim et al. (2017) investigated the corrosion inhibition properties of benzoxazole derivatives on mild steel. These compounds showed significant inhibition efficiency, indicating their potential application in corrosion protection (Kadhim et al., 2017).

Anticonvulsant Evaluation of Benzothiazolylcarbamoyl Derivatives : Malik et al. (2013) synthesized and evaluated the anticonvulsant effects of benzothiazolylcarbamoyl derivatives. These compounds displayed significant anticonvulsant activity, highlighting their potential in epilepsy treatment (Malik et al., 2013).

作用機序

Target of Action

A related compound, methyl (1r,2s)-2-(hydroxycarbamoyl)-1-{4-[(2-methylquinolin-4-yl)methoxy]benzyl}cyclopropanecarboxylate, has been found to interact with the disintegrin and metalloproteinase domain-containing protein 17 .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been found to be involved in various biochemical pathways, affecting cellular processes .

Result of Action

Quinoline derivatives have been found to exhibit various biological activities, including antitumor, antibacterial, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular activities .

特性

IUPAC Name |

2-(2-methylquinolin-4-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBISBHCJDXSMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylquinolin-4-yl)-1,3-benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(oxolan-2-ylmethyl)benzenesulfonamide](/img/structure/B2387736.png)

![4-benzyl-N-isopropyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2387739.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]pent-4-enamide](/img/structure/B2387742.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2387747.png)

![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2387750.png)

![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![4-phenyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2387759.png)